molecular formula C18H23N3OS B2929413 N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide CAS No. 27105-84-6

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2929413
CAS No.: 27105-84-6
M. Wt: 329.46
InChI Key: DPQPDUSZMXFBBN-UHFFFAOYSA-N
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Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide .


Synthesis Analysis

The synthesis of this compound involves the use of organic chemistry techniques. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized . The exact synthesis process for “this compound” is not specified in the available resources.

Scientific Research Applications

Synthesis and Receptor Activity Studies

This compound and its derivatives have been a subject of interest in studies related to their synthesis and receptor activities. Specifically, research has focused on examining the receptor affinities of certain derivatives, particularly those related to the 5-HT1A and 5-HT2A receptors. These receptors are significant in the context of neurological functions and potential treatments for various neurological conditions. This area of research provides insights into the structural aspects of the compound and its interaction with biological receptors, which is crucial for developing new therapeutic agents​​.

Mass Spectrometry and Fragmentation Patterns

Another significant area of research involving this compound is its analysis using electrospray ionization tandem mass spectrometry. This technique is pivotal in understanding the compound's chemical behavior under specific conditions. The studies focus on the unusual fragmentation patterns of derivatives of this compound, which is important for comprehending its stability and reactivity. This type of research is essential in pharmaceutical chemistry, as it aids in the prediction of how a compound might behave in various biological environments, thereby influencing its potential therapeutic applications​​.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPDUSZMXFBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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